molecular formula C19H16N8O4 B3015186 (5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920219-05-2

(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B3015186
CAS No.: 920219-05-2
M. Wt: 420.389
InChI Key: LMMSAWKURZSKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis process for this compound is not directly available, related compounds provide some insight. For instance, new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . Triazolopyrimidines have also been synthesized using methods featuring high regioselectivity, good functional group tolerance, and a wide substrate scope .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Abdelhamid, Shokry, and Tawfiek (2012) detailed the synthesis of various heterocyclic compounds, including derivatives similar to the target compound, demonstrating the broad range of synthetic approaches for such complex molecules (Abdelhamid, Shokry, & Tawfiek, 2012).

Biological Activity and Potential Therapeutic Applications

  • Nagaraj, Srinivas, and Rao (2018) synthesized and tested novel triazole analogues of piperazine, including structures related to the compound of interest, for their antibacterial activity against human pathogenic bacteria, suggesting potential therapeutic applications (Nagaraj, Srinivas, & Rao, 2018).

  • Research by Badr and Barwa (2011) involved synthesizing new triazolo derivatives, structurally related to the compound, and investigating their antibacterial and cytotoxic activity, indicating the compound's potential as an antimicrobial agent (Badr & Barwa, 2011).

  • Bindu, Vijayalakshmi, and Manikandan (2019) developed triazolo-pyridazine-substituted piperazines, akin to the compound , as anti-diabetic drugs, suggesting its potential role in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Structural and Mechanistic Studies

  • A study by Ammirati et al. (2009) focused on a similar compound, exploring its role as an inhibitor for type 2 diabetes treatment, highlighting its potential mechanistic pathways (Ammirati et al., 2009).

  • Chrovian et al. (2018) developed a novel synthesis route for related compounds, offering insights into potential pharmaceutical applications and mechanistic aspects (Chrovian et al., 2018).

Other Relevant Research

  • Bektaş et al. (2007) synthesized novel triazole derivatives, similar to the compound in focus, and evaluated their antimicrobial activities, expanding on the compound's possible uses in combating bacterial infections (Bektaş et al., 2007).

  • Emami et al. (2013) investigated nitrofuran-containing piperazinylquinolones for their antibacterial properties, shedding light on the compound's potential in antibacterial therapy (Emami et al., 2013).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and environmental impact. Given the biological activities of related compounds, it may also be of interest to explore its potential as a pharmaceutical agent .

Properties

IUPAC Name

(5-nitrofuran-2-yl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O4/c28-19(14-6-7-15(31-14)27(29)30)25-10-8-24(9-11-25)17-16-18(21-12-20-17)26(23-22-16)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMSAWKURZSKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(O5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.